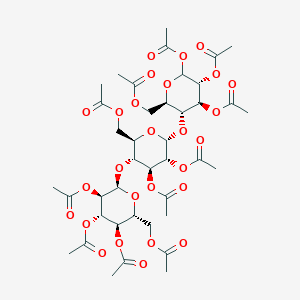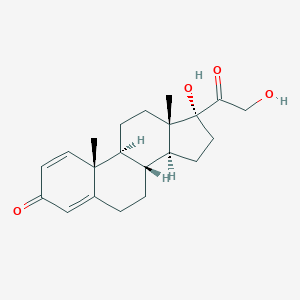
3-Phényl-2-thiophènecarboxaldéhyde
Vue d'ensemble
Description
3-Phenyl-2-thiophenecarboxaldehyde, also known as 3-Phenyl-2-thiophenecarboxaldehyde, is a useful research compound. Its molecular formula is C11H8OS and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Phenyl-2-thiophenecarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-2-thiophenecarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Préparation des inhibiteurs de PARP
Le 3-Phényl-2-thiophènecarboxaldéhyde est utilisé pour préparer les inhibiteurs de PARP . Les inhibiteurs de PARP sont un groupe d'inhibiteurs pharmacologiques de l'enzyme appelée poly(ADP-ribose) polymérase (PARP). Ils sont développés pour de multiples indications, mais notamment pour le traitement de certains cancers.
Synthèse organique
Ce composé est utilisé comme matière première dans la synthèse de nombreux composés organiques. La synthèse organique est une méthode de préparation de composés organiques. C'est une science basée sur un ensemble de principes et de concepts qui régissent la conception des voies de synthèse, y compris le choix des réactifs et des conditions.
Science des matériaux
Le this compound est utilisé dans la recherche en science des matériaux. La science des matériaux consiste à découvrir et à concevoir de nouveaux matériaux. La recherche en science des matériaux est souvent utilisée dans les applications industrielles, l'électronique, les applications biomédicales et le développement de divers matériaux haute performance.
Chimie médicinale
En chimie médicinale, le this compound est utilisé en raison de ses propriétés uniques. La chimie médicinale consiste à concevoir et à synthétiser des agents thérapeutiques. Le composé pourrait être utilisé comme élément constitutif dans la synthèse de candidats médicaments potentiels.
Recherche chimique
Ce composé est utilisé dans diverses applications de recherche chimique. Il peut être utilisé dans le développement de nouvelles réactions, méthodologies et dans la synthèse de molécules complexes.
Recherche biochimique
Le this compound est utilisé dans la recherche biochimique . La recherche biochimique consiste à étudier les substances chimiques et les processus vitaux qui se produisent dans les organismes vivants. Ce composé pourrait être utilisé dans l'étude des voies biochimiques.
Safety and Hazards
For a similar compound, 2-Thiophenecarboxaldehyde, it is classified as a combustible liquid and harmful if swallowed . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and no smoking is allowed. After handling, skin should be washed thoroughly. It should not be eaten, drunk, or smoked when using this product. Protective gloves, eye protection, and face protection should be worn .
Orientations Futures
3-Phenyl-2-thiophenecarboxaldehyde is a versatile precursor to many drugs . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Therefore, the future directions of 3-Phenyl-2-thiophenecarboxaldehyde could be in the development of new drugs and therapies.
Mécanisme D'action
Target of Action
It’s worth noting that the compound is structurally similar to 2-thiophenecarboxaldehyde , which might suggest similar biochemical targets.
Mode of Action
Biochemical Pathways
3-Phenyl-2-thiophenecarboxaldehyde has been used as a precursor in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are involved in various cellular processes, including DNA repair.
Result of Action
Propriétés
IUPAC Name |
3-phenylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHSFOAXGMMUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355987 | |
| Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26170-85-4 | |
| Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3H-cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane] 19-Norpregn-5-en-20-yn-3-one deriv.](/img/structure/B133379.png)
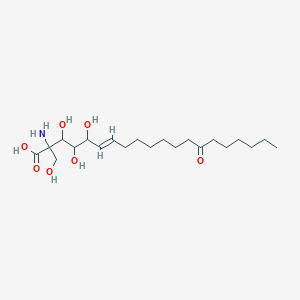
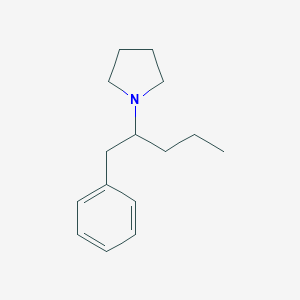
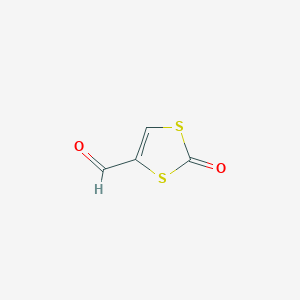
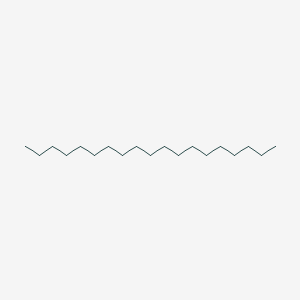
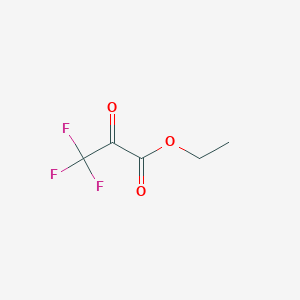
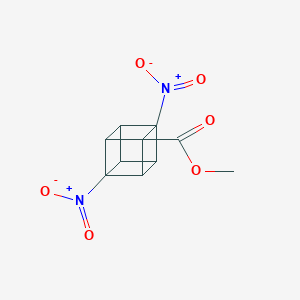
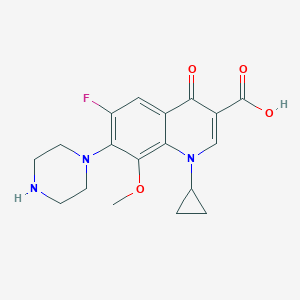
![(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B133405.png)
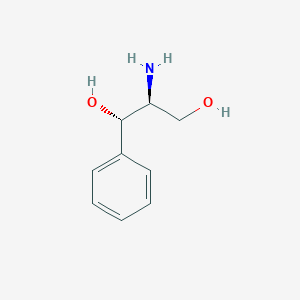
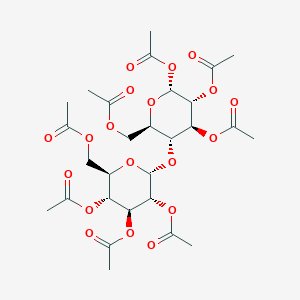
![3-amino-5-[2-aminoethyl(propan-2-yl)amino]-N-[[2-(4-azido-2-hydroxybenzoyl)hydrazinyl]methylidene]-6-chloropyrazine-2-carboxamide](/img/structure/B133410.png)
